molecular formula C17H25ClN2O3S B3743589 2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide

2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide

Cat. No. B3743589
M. Wt: 372.9 g/mol
InChI Key: PPESMXCXXMPEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide” is a complex organic compound. It contains a benzamide group, which is a common fragment in many pharmaceutical compounds . The compound also includes a cyclohexyl group and a diethylamino group, which can contribute to its physical and chemical properties .


Synthesis Analysis

The synthesis of benzamide derivatives, which would include “2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its green, rapid, mild, and highly efficient pathway .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide” is complex. It includes a benzamide group, a cyclohexyl group, and a diethylamino group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Benzamide derivatives, including “2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide”, can undergo various types of reactions. One common type of reaction is electrophilic aromatic substitution, where an electrophile attacks the aromatic ring to form a cationic intermediate . The aromatic ring is then regenerated by loss of a proton from the sp3-hybridized carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide” would depend on its exact molecular structure. Factors such as its molecular weight, polarity, solubility, and stability would need to be determined experimentally .

Scientific Research Applications

Computer-Aided Molecular Design

The compound is associated with the Chemical Computing Group (CCG), which is known for its work in the field of Computer-Aided Molecular Design . This suggests that the compound could be used in the development of new therapeutics and consumer goods.

LED Technology

The compound’s name “CCG-7031” is also associated with high-performance LED tubes for electromagnetic control gears . This suggests that the compound might have applications in the lighting industry, particularly in the development of energy-efficient lighting solutions.

Nuclear Fission Research

The compound “Oprea1_482258” is associated with research into fast proton-induced fission of uranium-238 . This suggests that the compound could have applications in nuclear physics and energy research.

Ecosystem Research

The compound “Oprea1_482258” is also associated with the OPERAs project, which aims to improve understanding of how Ecosystem Services/Natural Capital (ES/NC) concepts may contribute to human well-being . This suggests potential applications in environmental science and policy.

Drug Discovery

The compound “2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide” is associated with research into the synthesis of benzamides . Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . This suggests that the compound could have applications in drug discovery and pharmaceutical research.

Antioxidant and Antibacterial Activities

Benzamides, such as “2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide”, have been studied for their antioxidant and antibacterial activities . This suggests potential applications in the development of new therapeutic agents and in the field of microbiology.

Mechanism of Action

The mechanism of action of “2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide” would depend on its intended use. As a benzamide derivative, it could potentially exhibit a wide range of biological activities, including analgesic, antibacterial, anticancer, antifungal, antiHIV, anti-inflammatory, antimalarial, antimicrobial, antioxidant activity, as well as anti-tuberculosis and varied antiviral activities .

Future Directions

The future directions for research on “2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide” could include further exploration of its potential biological activities, optimization of its synthesis, and investigation of its mechanism of action. Given the wide range of biological activities exhibited by benzamide derivatives, this compound could have potential applications in various fields, including pharmaceuticals and medicinal chemistry .

properties

IUPAC Name

2-chloro-N-cyclohexyl-5-(diethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3S/c1-3-20(4-2)24(22,23)14-10-11-16(18)15(12-14)17(21)19-13-8-6-5-7-9-13/h10-13H,3-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPESMXCXXMPEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.